5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific introduction of a fluorine atom and a propyl group in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods outlined in scientific literature and patents, which detail the chemical reactions and conditions necessary for its formation. Notably, the synthesis often involves starting materials that are readily available or can be derived from simpler organic compounds.
5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is classified as a heterocyclic organic compound. It features a fused ring structure that includes a benzene ring and an imidazole ring, with the addition of a fluorine atom at the 5-position and a propyl group at the 1-position.
The synthesis of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one can be achieved through several methodologies:
The synthesis typically requires controlled conditions such as temperature regulation and pH adjustments. For example, reactions may be carried out in solvents like tetrahydrofuran or ethanol under reflux conditions to facilitate the necessary transformations .
5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one can participate in various chemical reactions:
Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Catalysts may also be employed to enhance reaction rates and selectivity.
The mechanism of action for compounds like 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one often involves interaction with biological targets such as enzymes or receptors. The fluorine atom may enhance binding affinity due to its electronegativity and ability to participate in hydrogen bonding.
Studies have shown that benzimidazole derivatives can inhibit various biological pathways, including those involved in cell proliferation and inflammation . Quantitative structure-activity relationship (QSAR) analyses provide insights into how structural modifications influence biological activity.
Relevant analyses indicate that these properties contribute to its utility in pharmaceutical applications where stability and solubility are critical factors.
5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one has potential applications in:
The ongoing research into benzimidazole derivatives highlights their significance in drug discovery and development efforts aimed at addressing various health challenges .
The benzimidazolone core represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a reduced imidazol-2-one moiety. This hybrid architecture delivers unique electronic properties and hydrogen-bonding capabilities critical for intermolecular interactions with biological targets. Benzimidazolone derivatives exhibit remarkable structural diversity, enabling fine-tuning for diverse pharmacological endpoints while maintaining favorable drug-like properties. The strategic incorporation of substituents—particularly fluorine atoms and alkyl chains—at precise molecular positions transforms this versatile core into targeted therapeutic agents [2] [3]. The compound 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one (CAS: 155584-51-3; C₁₀H₁₁FN₂O; MW: 194.21) exemplifies this rational design approach, incorporating specific modifications to enhance target engagement and pharmacokinetic behavior [4].
The benzimidazolone nucleus delivers distinct advantages in drug design:
Table 1: Biologically Active Benzimidazolone Derivatives and Their Therapeutic Applications
Compound Name | Key Substitutions | Primary Therapeutic Activity | Molecular Target |
---|---|---|---|
Omeprazole | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | Antiulcerative | H⁺/K⁺ ATPase (Proton Pump) |
Telmisartan | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | Antihypertensive | Angiotensin II Receptor (AT1) |
Albendazole | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | Anthelmintic | β-Tubulin |
5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one | 5-Fluoro, 1-Propyl | Lead optimization candidate | Under investigation (Antimicrobial/anticancer scaffolds) |
Substitution patterns profoundly influence biological activity. Unsubstituted positions at C-4 and C-7 preserve electronic symmetry, while C-5/C-6 modifications (e.g., halogenation) enhance target affinity and modulate electronic properties. The N-1 position serves as a critical vector for alkyl or aryl groups that influence lipophilicity, membrane permeability, and metabolic stability. This positions benzimidazolones as ideal frameworks for generating libraries targeting inflammation, infection, and proliferative disorders [2] [8].
The strategic introduction of fluorine at C-5 in the benzimidazolone scaffold delivers multifaceted advantages:
Computational analyses reveal that 5-fluorination optimizes the molecular electrostatic potential (MEP) of the benzimidazolone system. Density Functional Theory (DFT) calculations demonstrate increased positive potential at the N-3 position (+28.7 kcal/mol vs. +22.3 kcal/mol in non-fluorinated analog), enhancing hydrogen-bond donation to key acceptor residues in biological targets. This electronic perturbation explains the observed activity enhancements in fluorinated derivatives [5] [7].
The propyl group at N-1 represents a meticulously optimized alkyl chain modification balancing multiple physicochemical parameters:
Lipophilicity Optimization: Systematic comparison of alkyl chain lengths demonstrates that the propyl group (n=3) optimally balances hydrophobicity and solubility. Methyl (n=1) chains yield LogP reductions of ~0.9 units, impairing membrane permeability. Butyl/pentyl chains (n=4–5) increase LogP excessively (>3.5), compromising aqueous solubility and increasing plasma protein binding. The propyl-substituted derivative achieves an ideal calculated LogP (clogP) of 2.3–2.6, facilitating passive diffusion while maintaining sufficient solubility for formulation [4] [8].
Metabolic Stability Enhancement: Propyl chains exhibit superior metabolic resistance compared to ethyl or butyl homologs. In vitro microsomal studies indicate that propyl groups undergo slower ω- and ω-1 hydroxylation than ethyl chains (clearance reduced by 42%), while avoiding the increased vulnerability of longer alkyl chains to oxidative cleavage. This translates to enhanced oral bioavailability and sustained plasma concentrations [8].
Conformational Restriction: The linear propyl chain maintains conformational flexibility while avoiding steric clashes in binding pockets. Hybrid benzimidazole-quinoline compounds featuring N-propyl groups demonstrated 3.7-fold higher cellular accumulation than N-butyl analogs in cancer cell lines, attributed to optimized transporter recognition and reduced efflux by P-glycoprotein [8].
Table 2: Impact of N-1 Alkyl Chain Length on Key Compound Properties
N-1 Substituent | Calculated LogP | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining @ 30 min) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
Methyl | 1.4–1.7 | 128.5 ± 12.3 | 85.2 ± 3.1 | 12.4 ± 1.2 |
Ethyl | 1.9–2.2 | 89.7 ± 8.6 | 73.8 ± 2.7 | 18.6 ± 1.5 |
Propyl | 2.3–2.6 | 64.3 ± 5.9 | 92.5 ± 4.2 | 21.3 ± 1.8 |
Butyl | 2.9–3.3 | 28.1 ± 3.2 | 81.7 ± 3.8 | 19.5 ± 1.6 |
Pentyl | 3.6–4.0 | 9.4 ± 1.1 | 68.9 ± 2.9 | 17.1 ± 1.3 |
Synthetic routes to 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one typically involve condensation strategies. A high-yielding approach employs 4-fluoro-1,2-diaminobenzene with propyl isocyanate under inert atmosphere, followed by oxidative cyclization. Alternative protocols utilize solid-phase catalysis with 2-mercapto-5-fluorobenzimidazole precursors in acetonitrile, achieving yields of 65–86% under phase-transfer conditions [5] [7]. The propyl chain's synthetic accessibility further reinforces its utility, as alkylation at N-1 can be efficiently achieved using 1-bromopropane in DMF with potassium carbonate as base [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: